molecular formula C17H14ClFN2OS B2537237 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone CAS No. 851804-03-0

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2537237
CAS No.: 851804-03-0
M. Wt: 348.82
InChI Key: QOFBRUKAXNEZBD-UHFFFAOYSA-N
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Description

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the 2-chlorobenzyl thioether: This step involves the reaction of 2-chlorobenzyl chloride with a thiol compound under basic conditions to form the thioether linkage.

    Synthesis of the imidazole ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.

    Coupling of the imidazole with the thioether: The imidazole derivative is then coupled with the 2-chlorobenzyl thioether under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the fluorophenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical characteristics.

Mechanism of Action

The mechanism of action of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorobenzyl)thio-1H-imidazole
  • 4-fluorophenylmethanone
  • Thioether-linked imidazole derivatives

Uniqueness

What sets (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-15-4-2-1-3-13(15)11-23-17-20-9-10-21(17)16(22)12-5-7-14(19)8-6-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFBRUKAXNEZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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